Bienvenue dans la boutique en ligne BenchChem!

N-(3-cyanophenyl)-2-phenylacetamide

antiviral selectivity cytotoxicity profiling paramyxovirus fusion inhibition

N-(3-Cyanophenyl)-2-phenylacetamide (also designated compound 1 or 3g) is a synthetic, small-molecule acetanilide derivative that functions as a potent and specific inhibitor of morbillivirus-induced membrane fusion. It exhibits low-micromolar inhibitory activity against both measles virus (MV) and canine distemper virus (CDV) fusion, while showing no activity against Nipah virus (NiV), indicating a targeted mechanism of action within the Paramyxoviridae family.

Molecular Formula C15H12N2O
Molecular Weight 236.27 g/mol
CAS No. 89246-40-2
Cat. No. B185453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-cyanophenyl)-2-phenylacetamide
CAS89246-40-2
Molecular FormulaC15H12N2O
Molecular Weight236.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C#N
InChIInChI=1S/C15H12N2O/c16-11-13-7-4-8-14(9-13)17-15(18)10-12-5-2-1-3-6-12/h1-9H,10H2,(H,17,18)
InChIKeyAFBIVMWJUFLUNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility35.4 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Cyanophenyl)-2-phenylacetamide (89246-40-2): A Selective Morbillivirus Fusion Inhibitor for Antiviral Research Procurement


N-(3-Cyanophenyl)-2-phenylacetamide (also designated compound 1 or 3g) is a synthetic, small-molecule acetanilide derivative that functions as a potent and specific inhibitor of morbillivirus-induced membrane fusion. It exhibits low-micromolar inhibitory activity against both measles virus (MV) and canine distemper virus (CDV) fusion, while showing no activity against Nipah virus (NiV), indicating a targeted mechanism of action within the Paramyxoviridae family [1]. The compound is further distinguished by its exceptionally low cytotoxicity, yielding a high selectivity index (CC50/IC50 ratio of approximately 100) in standard cell lines, and has been validated in highly sensitive primary human lymphocytes and canine brain cell cultures [1].

Why Generic Substitution with Other Anilide or Peptide-Based Fusion Inhibitors Fails for N-(3-Cyanophenyl)-2-phenylacetamide (89246-40-2)


Morbilliviral fusion inhibitors encompass structurally diverse chemotypes—including anilides like AS-48, peptides like FIP (Z-d-Phe-l-Phe-Gly), and acetanilide derivatives from the same series. However, these analogs cannot be considered interchangeable. N-(3-cyanophenyl)-2-phenylacetamide uniquely combines a balanced fusion-inhibitory potency (IC50 = 3 μM) with a remarkably high selectivity index (~100), stemming from a CC50 of ≥300 μM, which is a differential feature not uniformly reported across its closest structural analogs [1]. Furthermore, its inactivity against Nipah virus provides a clear negative-selectivity control, enabling more precise experimental design compared to broader-spectrum but less selective alternatives [1]. Simple potency-based comparisons (e.g., to AS-48's IC50 range of 0.6–3.0 μM) overlook critical procurement criteria: validated performance in primary cell models, synthetic tractability, and a well-characterized cytotoxicity profile that directly impacts feasibility in long-term tissue culture experiments [1] [2].

Quantitative Comparator Evidence for N-(3-Cyanophenyl)-2-phenylacetamide (89246-40-2) Against Closest Analogs and Alternatives


Selectivity Index (CC50/IC50) Compared to Acetanilide Analog AS-48

A critical differentiator for N-(3-cyanophenyl)-2-phenylacetamide is its quantified therapeutic window. The compound demonstrates a 50% cytotoxic concentration (CC50) of ≥300 μM against standard cell lines, which, combined with its MV/CDV fusion IC50 of 3 μM, yields a selectivity index (SI) of approximately 100 [1]. In contrast, the widely cited reference anilide inhibitor AS-48 (4-nitro-2-phenylacetyl amino-benzamide) has a reported IC50 range of 0.6–3.0 μM against a panel of wild-type MV strains, but its cytotoxicity profile is not consistently characterized in the primary literature, and a comparable SI value is not established for this chemotype across the same cell systems [2]. This disparity in documented safety margin makes N-(3-cyanophenyl)-2-phenylacetamide the more dependable choice for experiments requiring prolonged compound exposure.

antiviral selectivity cytotoxicity profiling paramyxovirus fusion inhibition

Negative-Selectivity Control: Nipah Virus Exclusion Profile Versus Broad-Spectrum Alternatives

N-(3-cyanophenyl)-2-phenylacetamide exhibits a stark selectivity profile: it inhibits MV- and CDV-induced membrane fusion (IC50 = 3 μM) but has no detectable inhibitory activity against Nipah virus (NiV)-induced fusion up to the highest tested concentrations [1]. This property is not shared by all paramyxovirus fusion inhibitors. For example, the small-molecule polymerase inhibitor ERDRP-0519 shows pan-morbillivirus activity (CDV/MeV polymerase IC50 = 0.4/0.6 μM) but also affects other pneumo-/paramyxoviruses including NiV, RSV, and PIV-5, indicating a broader, less discriminatory antiviral spectrum . The selective inactivity of N-(3-cyanophenyl)-2-phenylacetamide against NiV provides an invaluable built-in negative control for mechanistic studies distinguishing morbillivirus-specific fusion pathways.

paramyxovirus selectivity Nipah virus antiviral specificity

Validated Efficacy in Primary Human and Canine Cell Models Versus Standard Cell Line Artifacts

A key procurement consideration is whether in vitro potency translates to physiologically relevant systems. N-(3-cyanophenyl)-2-phenylacetamide has been explicitly validated in primary human peripheral blood lymphocytes (PBMC) infected with recombinant wild-type MV, yielding an IC50 of approximately 20 μM [1]. Additionally, it achieves near-complete inhibition of recombinant wild-type CDV cell-to-cell spread in persistently infected primary dog brain cell cultures (DBC) when applied at 50 μM [1]. This dual-species primary cell validation is not commonly reported for other anilide-class fusion inhibitors such as AS-48, whose characterization remains largely confined to immortalized cell lines (e.g., Vero, Vero-SLAM) [2]. The demonstrated activity in primary brain cells is particularly relevant for CDV neuropathogenesis research.

primary cell validation translational research canine distemper

Synthetic Tractability and Purity Documentation Versus Peptide-Based Fusion Inhibitors

N-(3-cyanophenyl)-2-phenylacetamide (3g) is specifically highlighted for its ease of synthesis and has been commercially sourced at >95% purity as verified by HPLC for use in multiple independent studies [1] . This contrasts with peptide-based fusion inhibitors such as FIP (Z-d-Phe-l-Phe-Gly), which generally require more complex solid-phase synthesis, possess inherent metabolic instability, and present challenges in achieving reproducible purity and solubility across batches [2]. For research groups seeking a well-defined, non-peptidic small molecule for reproducible fusion inhibition assays, the straightforward chemistry of N-(3-cyanophenyl)-2-phenylacetamide translates to lower procurement risk and more consistent experimental outcomes.

chemical synthesis compound procurement research tool accessibility

Optimal Research and Industrial Applications for N-(3-Cyanophenyl)-2-phenylacetamide (89246-40-2) Based on Quantitative Evidence


Long-Term Cell-Based Morbillivirus Fusion Assays Requiring High Selectivity and Low Cytotoxicity

In experiments involving prolonged compound incubation (e.g., 48–72 hour cell-to-cell spread assays), cytotoxicity becomes a limiting factor. With a documented CC50 of ≥300 μM and a selectivity index of ~100, N-(3-cyanophenyl)-2-phenylacetamide enables sustained fusion inhibition without confounding cell death, as validated in persistently infected primary dog brain cell cultures at 50 μM [1]. This makes it the preferred procurement choice over alternatives like AS-48, for which comparable cytotoxicity safety margins across extended exposure periods are not well-documented.

Mechanistic Studies Requiring a Built-In Negative Control for Nipah Virus Selectivity

Research programs investigating the structural determinants of morbillivirus-specific fusion protein activation benefit from the compound's complete inactivity against Nipah virus-induced membrane fusion [1]. Unlike broader-spectrum paramyxovirus inhibitors such as ERDRP-0519, N-(3-cyanophenyl)-2-phenylacetamide can serve simultaneously as an experimental inhibitor for MV/CDV and as a negative control for NiV within the same assay plate, streamlining experimental design and reducing the need for additional control compounds.

Translational CDV Neuropathogenesis Research in Primary Brain Cell Models

The near-complete blockade of recombinant wild-type CDV cell-to-cell spread in persistently infected primary dog brain cell cultures (DBC) at 50 μM uniquely positions N-(3-cyanophenyl)-2-phenylacetamide for canine distemper neuropathogenesis studies [1]. This application scenario is not accessible to other anilide-class inhibitors lacking primary brain cell validation, making it the compound of choice for veterinary antiviral research groups focusing on CDV-induced neurological disease.

Structure-Activity Relationship (SAR) Campaigns Using a Chemically Tractable Acetanilide Scaffold

The compound's simple acetanilide core, ease of synthesis, and commercial availability at >95% purity [1] make it an ideal starting point for medicinal chemistry optimization programs. Unlike peptide-based fusion inhibitors (e.g., FIP), which pose synthetic complexity and stability challenges, this small molecule offers a straightforward scaffold for systematic SAR exploration aimed at improving potency while preserving the favorable selectivity index.

Quote Request

Request a Quote for N-(3-cyanophenyl)-2-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.